molecular formula C16H19N3O3S B2546978 (3-(Isobutylsulfonyl)azetidin-1-yl)(quinoxalin-2-yl)methanone CAS No. 1797692-24-0

(3-(Isobutylsulfonyl)azetidin-1-yl)(quinoxalin-2-yl)methanone

Cat. No.: B2546978
CAS No.: 1797692-24-0
M. Wt: 333.41
InChI Key: QYFFLXXOOYSOPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-(Isobutylsulfonyl)azetidin-1-yl)(quinoxalin-2-yl)methanone is a synthetic organic compound that features a unique combination of an azetidine ring and a quinoxaline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Isobutylsulfonyl)azetidin-1-yl)(quinoxalin-2-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the azetidine ring, followed by the introduction of the isobutylsulfonyl group. The quinoxaline moiety is then attached through a series of coupling reactions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the isobutylsulfonyl group.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(3-(Isobutylsulfonyl)azetidin-1-yl)(quinoxalin-2-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of cancer and infectious diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (3-(Isobutylsulfonyl)azetidin-1-yl)(quinoxalin-2-yl)methanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with protein-protein interactions, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

    (3-(Isobutylsulfonyl)azetidin-1-yl)(quinoxalin-2-yl)methanol: A reduced form with an alcohol group.

    (3-(Isobutylsulfonyl)azetidin-1-yl)(quinoxalin-2-yl)amine: An amine derivative.

Uniqueness: (3-(Isobutylsulfonyl)azetidin-1-yl)(quinoxalin-2-yl)methanone is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[3-(2-methylpropylsulfonyl)azetidin-1-yl]-quinoxalin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-11(2)10-23(21,22)12-8-19(9-12)16(20)15-7-17-13-5-3-4-6-14(13)18-15/h3-7,11-12H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYFFLXXOOYSOPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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